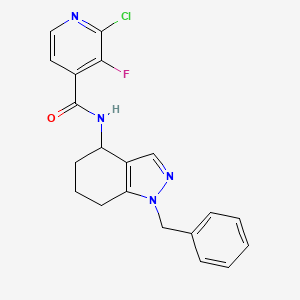
N-(1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-chloro-3-fluoropyridine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-chloro-3-fluoropyridine-4-carboxamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a combination of indazole and pyridine rings, which contribute to its distinctive properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-chloro-3-fluoropyridine-4-carboxamide typically involves multiple steps, starting with the preparation of the indazole and pyridine intermediates. The key steps include:
Formation of the Indazole Intermediate: The indazole ring is synthesized through a cyclization reaction involving a hydrazine derivative and a suitable ketone or aldehyde.
Benzylation: The indazole intermediate is then benzylated using benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate.
Coupling with Pyridine Derivative: The benzylated indazole is coupled with a pyridine derivative that contains the chloro and fluoro substituents. This step often requires a palladium-catalyzed cross-coupling reaction, such as the Suzuki or Heck reaction.
Amidation: The final step involves the formation of the carboxamide group through an amidation reaction, typically using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This may involve continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
N-(1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-chloro-3-fluoropyridine-4-carboxamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro and fluoro substituents on the pyridine ring can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the indazole ring, which can alter its electronic properties and reactivity.
Hydrolysis: The carboxamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can modify the indazole ring to produce different functionalized compounds.
科学的研究の応用
N-(1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-chloro-3-fluoropyridine-4-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases, including cancer, due to its ability to interact with specific molecular targets.
Industry: Utilized in the development of new materials and chemical processes, particularly those requiring specific electronic or steric properties.
作用機序
The mechanism of action of N-(1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-chloro-3-fluoropyridine-4-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
類似化合物との比較
Similar Compounds
- N-(1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-1H-1,2,3-triazole-4-carboxamide
- N-(1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-3-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
- N-(1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-(2,5-dimethyl-1H-indol-3-yl)acetamide
Uniqueness
Compared to these similar compounds, N-(1-benzyl-4,5,6,7-tetrahydro-1H-indazol-4-yl)-2-chloro-3-fluoropyridine-4-carboxamide is unique due to the presence of both chloro and fluoro substituents on the pyridine ring. These substituents can significantly influence the compound’s reactivity, electronic properties, and biological activity, making it a valuable molecule for various research and industrial applications.
特性
IUPAC Name |
N-(1-benzyl-4,5,6,7-tetrahydroindazol-4-yl)-2-chloro-3-fluoropyridine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18ClFN4O/c21-19-18(22)14(9-10-23-19)20(27)25-16-7-4-8-17-15(16)11-24-26(17)12-13-5-2-1-3-6-13/h1-3,5-6,9-11,16H,4,7-8,12H2,(H,25,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKHRHOEWXUJHS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)N(N=C2)CC3=CC=CC=C3)NC(=O)C4=C(C(=NC=C4)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18ClFN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














